

physicochemical properties of 16,17-Dihydroheronamide C

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Compound of Interest

Compound Name: 16,17-Dihydroheronamide C

Cat. No.: B15144256

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An In-Depth Technical Guide to the Physicochemical Properties of **16,17-Dihydroheronamide C**

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,17-Dihydroheronamide C is a synthetically derived polyene macrolactam designed as a molecular probe to elucidate the mode of action of its natural counterpart, heronamide C.^{[1][2]} Possessing antifungal activity, this compound serves as a valuable tool in the study of membrane-active agents.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **16,17-Dihydroheronamide C**, details established experimental protocols for the determination of key physicochemical parameters, and presents visualizations of its design rationale and synthetic workflow.

Physicochemical Properties

The following table summarizes the available quantitative data for **16,17-Dihydroheronamide C**. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting point, boiling point, and pKa are not readily available in the surveyed literature.

Property	Value	Source
Molecular Formula	C29H41NO3	[1]
Molecular Weight	451.64 g/mol	[1]
CAS Number	2698333-36-5	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for **16,17-Dihydroheronamide C** is limited, the following are detailed methodologies for determining key physicochemical properties of novel organic compounds.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered **16,17-Dihydroheronamide C** is loaded into a capillary tube, which is sealed at one end. The sample is compacted by tapping the tube.
- **Apparatus:** A melting point apparatus, such as a Mel-Temp or a Thiele tube, is utilized.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.

- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a liquid (completion of melting) are recorded. This range constitutes the melting point.
- Purity Assessment: A narrow melting range (0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method

- Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) should be chosen for the analysis.
- Procedure:
 - An excess amount of **16,17-Dihydroheronamide C** is added to a known volume of the selected solvent in a sealed flask.
 - The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
 - After reaching equilibrium, the suspension is filtered to remove the undissolved solid.
 - The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Reporting: Solubility is typically reported in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its behavior in physiological environments.

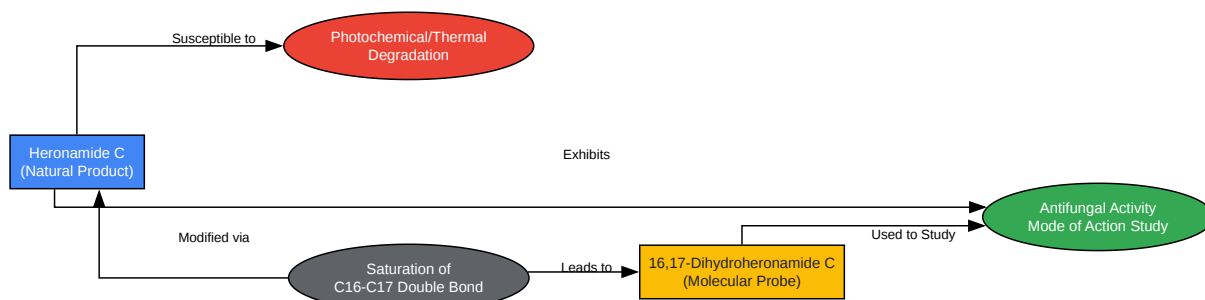
Methodology: Potentiometric Titration

- **Sample Preparation:** A solution of **16,17-Dihydroheronamide C** of known concentration is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) to ensure solubility.
- **Apparatus:** A calibrated pH meter with a suitable electrode and a burette for the titrant are required.
- **Procedure:**
 - The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
 - The pH of the solution is measured after each incremental addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
- **Data Analysis:** The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the compound has been neutralized.

Mandatory Visualizations

Design Rationale of 16,17-Dihydroheronamide C

16,17-Dihydroheronamide C was strategically designed as a molecular probe to investigate the biological activity of heronamide C. The key modification, the saturation of the C16-C17 double bond, was introduced to prevent the photochemical and thermal degradation pathways observed in the parent compound, thereby providing a more stable tool for mode-of-action studies.



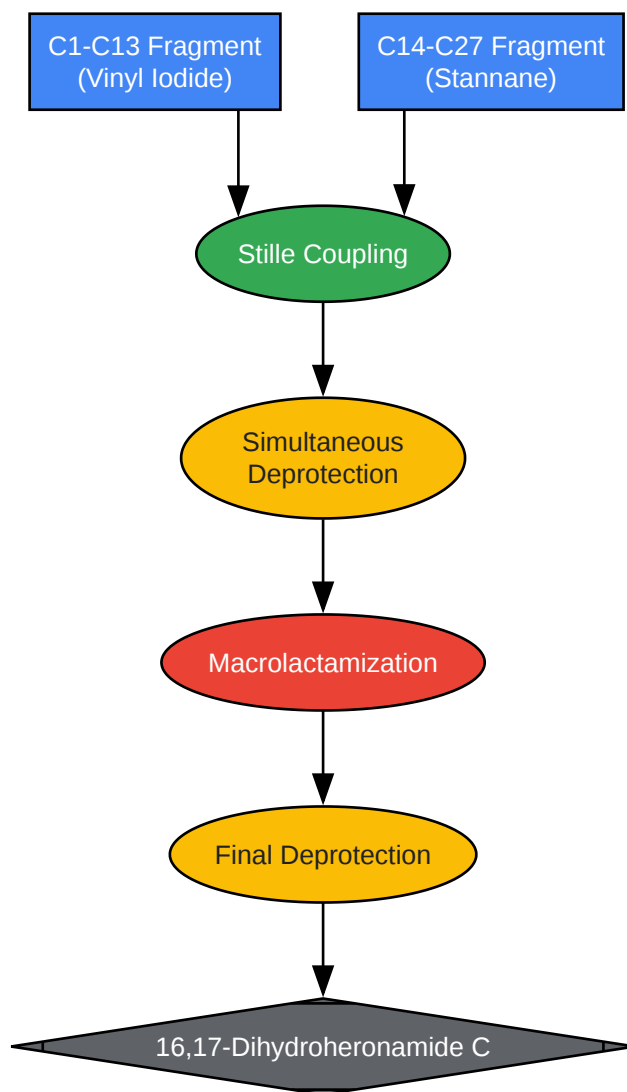
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Design rationale for **16,17-Dihydroheronamide C**.

Synthetic Workflow of 16,17-Dihydroheronamide C

The synthesis of **16,17-Dihydroheronamide C** is achieved through a modular strategy, involving the coupling of key fragments followed by macrolactamization.

Fragment Synthesis



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